molecular formula C16H17N5O2 B2549935 6-methyl-4-oxo-N-(3-phenylpropyl)-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide CAS No. 1775349-32-0

6-methyl-4-oxo-N-(3-phenylpropyl)-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide

Cat. No.: B2549935
CAS No.: 1775349-32-0
M. Wt: 311.345
InChI Key: SFLZGEAWOYUSIA-UHFFFAOYSA-N
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Description

6-Methyl-4-oxo-N-(3-phenylpropyl)-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide is a nitrogen-rich heterocyclic compound featuring a fused triazolo-pyrazine core. This scaffold is associated with diverse pharmacological activities, including modulation of sigma receptors, β-secretase (BACE1) inhibition for Alzheimer’s disease, Cyp8b1 inhibition for diabetes, and antiviral properties against hepatitis B . The compound’s 3-phenylpropyl carboxamide substituent likely enhances lipophilicity and target binding, distinguishing it from analogs with varying substituents.

Properties

IUPAC Name

6-methyl-4-oxo-N-(3-phenylpropyl)-5H-triazolo[1,5-a]pyrazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O2/c1-11-10-21-14(16(23)18-11)13(19-20-21)15(22)17-9-5-8-12-6-3-2-4-7-12/h2-4,6-7,10H,5,8-9H2,1H3,(H,17,22)(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFLZGEAWOYUSIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=C(N=N2)C(=O)NCCCC3=CC=CC=C3)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Antidiabetic Activity :
  • The 3-phenylpropyl analog is hypothesized to inhibit DPP-4, similar to [1,2,3]triazolo[1,5-a]pyrazine derivatives reported in type 2 diabetes research .
Anticancer Activity :
  • Thieno-fused triazolo-pyrazines (e.g., thieno[2,3-e]triazolo[1,5-a]pyrimidines) demonstrated moderate activity against renal and ovarian cancer cell lines (GP = 81.85% growth inhibition) .
  • The 4-chlorophenyl analog () exhibited enhanced cytotoxicity compared to unsubstituted derivatives, likely due to improved DNA intercalation .

Physicochemical Properties

  • Lipophilicity : The 3-phenylpropyl substituent increases logP compared to furylmethyl or sulfamoylphenyl analogs, favoring blood-brain barrier penetration .
  • Solubility : Heteroaromatic substituents (e.g., furylmethyl) improve aqueous solubility but reduce metabolic stability .
  • Molecular Weight: Analogs range from 273.25 (furylmethyl) to 347.37 (quinoxaline derivatives), with most within drug-like parameters (<500 Da) .

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